molecular formula C17H22N4O3 B11450721 2-hydroxy-1-(4-methoxybenzyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

2-hydroxy-1-(4-methoxybenzyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11450721
M. Wt: 330.4 g/mol
InChI Key: VXXDRCVKHXQDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-METHOXYPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazino-pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHOXYPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps. One common method includes the condensation of 4-methoxybenzylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHOXYPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(4-METHOXYPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-METHOXYPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as lipoxygenases, by binding to their active sites. This inhibition can lead to reduced production of inflammatory mediators and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-METHOXYPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of a methoxyphenyl group and a diazino-pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-6-propyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H22N4O3/c1-3-8-20-10-14-15(18-11-20)21(17(23)19-16(14)22)9-12-4-6-13(24-2)7-5-12/h4-7,18H,3,8-11H2,1-2H3,(H,19,22,23)

InChI Key

VXXDRCVKHXQDTM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=O)NC2=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.